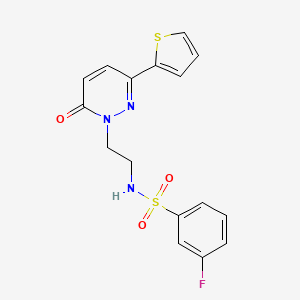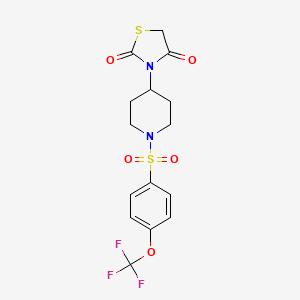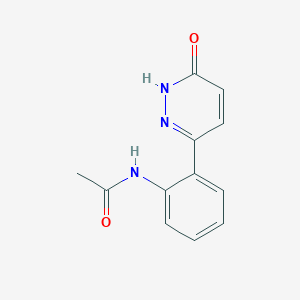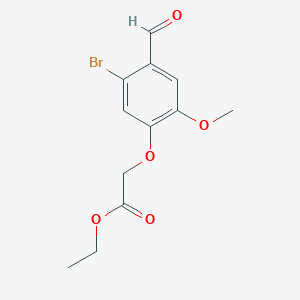![molecular formula C20H23NO4S2 B2817512 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 2034353-88-1](/img/structure/B2817512.png)
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a benzo[b]thiophene moiety, which is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzo[b]thiophene derivatives have been synthesized and studied for their potential anticancer effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various analytical techniques. For example, the photoluminescence spectra of some benzo[b]thiophene derivatives have been studied .科学的研究の応用
Photodynamic Therapy Application
The compound and its derivatives have been explored for their photodynamic therapy (PDT) applications. Specifically, a zinc phthalocyanine substituted with benzenesulfonamide derivative groups was synthesized, displaying promising properties as a photosensitizer for photodynamic therapy. Its high singlet oxygen quantum yield and appropriate photodegradation quantum yield are crucial for Type II mechanisms in PDT, mainly used for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
DNA Binding and Anticancer Activity
The compound's derivatives have been studied for their DNA binding, cleavage, and genotoxicity, which are vital for anticancer activities. Mixed-ligand copper(II)-sulfonamide complexes showed the potential to bind with calf thymus DNA. Their DNA cleavage efficiency and antiproliferative activity were tested in yeast and human tumor cells, showing that these complexes can induce cell death primarily by apoptosis, highlighting their potential in cancer treatment (González-Álvarez et al., 2013).
Antimycobacterial Activity
Some derivatives of the compound have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds like N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides showed promising results, indicating the potential for developing novel antituberculosis drugs. The structure-activity relationship analysis revealed that certain moieties significantly enhance antimycobacterial activity (Ghorab et al., 2017).
Inhibitors of Kynurenine 3-Hydroxylase
N-(4-phenylthiazol-2-yl)benzenesulfonamides, derivatives of the compound, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. This enzyme is significant in the kynurenine pathway, which is involved in neurodegenerative diseases. Inhibiting this enzyme could be beneficial in treating conditions like Alzheimer's disease or other neurological disorders (Röver et al., 1997).
Second-Order Nonlinear Optical Properties
Derivatives of the compound have been synthesized and characterized for their second-order nonlinear optical properties. This research could lead to developments in photonic and optoelectronic devices, which are crucial in modern technology (Li et al., 2012).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S2/c1-13-9-16(25-4)18(10-14(13)2)27(23,24)21-12-20(3,22)19-11-15-7-5-6-8-17(15)26-19/h5-11,21-22H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMWRAYBBWCRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[S,(+)]-alpha-Hydroxy-3-thiopheneacetic acid](/img/structure/B2817437.png)
![(4-chlorophenyl)[4-(3-chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2817438.png)
![N-({4-[(6-chloro-3-pyridinyl)methoxy]-3-methoxyphenyl}methylene)(tetrahydro-2-furanyl)methanamine](/img/structure/B2817441.png)





![N-[(2,6-dichlorophenyl)methoxy]-N'-(5-methyl-1,2-oxazol-3-yl)methanimidamide](/img/structure/B2817448.png)
![1-(2-aminoethyl)-3-((4-methoxyphenyl)sulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2817450.png)

![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-naphthamide](/img/structure/B2817452.png)
